Benzyl[2-(diethylamino)ethyl]amine

Coordination Chemistry Ligand Design Steric Effects

Benzyl[2-(diethylamino)ethyl]amine (CAS 15855-37-5), systematically named N'-benzyl-N,N-diethylethane-1,2-diamine, is a versatile unsymmetrical ethylenediamine derivative featuring a benzyl group on one nitrogen and two ethyl groups on the other. With a molecular weight of 206.33 g/mol, a computed logP of 2.2–2.5, and a topological polar surface area (TPSA) of 15.3 Ų , this liquid-phase building block is primarily employed as a ligand in coordination chemistry and as a synthetic intermediate for pharmaceutical targets.

Molecular Formula C13H22N2
Molecular Weight 206.33 g/mol
CAS No. 15855-37-5
Cat. No. B091064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl[2-(diethylamino)ethyl]amine
CAS15855-37-5
SynonymsN'-Benzyl-N,N-diethylethylenediamine
Molecular FormulaC13H22N2
Molecular Weight206.33 g/mol
Structural Identifiers
SMILESCCN(CC)CCNCC1=CC=CC=C1
InChIInChI=1S/C13H22N2/c1-3-15(4-2)11-10-14-12-13-8-6-5-7-9-13/h5-9,14H,3-4,10-12H2,1-2H3
InChIKeyVFXMWBGLBNFTSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl[2-(diethylamino)ethyl]amine (CAS 15855-37-5): A Differentiated N,N-Dialkyl-Ethylenediamine Scaffold for Coordination Chemistry and Organic Synthesis


Benzyl[2-(diethylamino)ethyl]amine (CAS 15855-37-5), systematically named N'-benzyl-N,N-diethylethane-1,2-diamine, is a versatile unsymmetrical ethylenediamine derivative featuring a benzyl group on one nitrogen and two ethyl groups on the other. With a molecular weight of 206.33 g/mol, a computed logP of 2.2–2.5, and a topological polar surface area (TPSA) of 15.3 Ų , this liquid-phase building block is primarily employed as a ligand in coordination chemistry and as a synthetic intermediate for pharmaceutical targets. Its structural duality—combining a hydrophobic benzyl arm with a tertiary amine center—enables tunable steric and electronic properties that are not replicable by simpler analogues such as N-benzylethylenediamine (CAS 4152-09-4) or symmetrical N,N'-dibenzylethylenediamine (CAS 140-28-3).

Core Role
Sterically tunable N,N-dialkyl-ethylenediamine ligand
Coordination chemistry and synthesis intermediate
Structural Differentiator
Intermediate diethylamino steric profile
Not replicable by dimethyl or diisopropyl analogues
Key Property Context
Enhanced lipophilicity and reduced polar surface area
Supports permeability research context

Why N-Benzyl-N',N'-diethylethylenediamine Cannot Be Replaced by Other N-Benzylethylenediamines in Critical Applications


Generic substitution of Benzyl[2-(diethylamino)ethyl]amine with N-benzyl-ethylenediamine (lacking N,N-diethyl groups) or N,N'-dibenzylethylenediamine (containing two benzyl groups) fails because the diethylamino moiety is not a passive spectator. In coordination chemistry, the steric bulk and electron-donating capacity of the diethylamino group directly modulate metal-center geometry, linkage isomerization equilibria, and redox potentials [1]. In medicinal chemistry, replacing the diethylamino group with unsubstituted or dibenzyl variants alters the compound's basicity (pKa of the tertiary amine), lipophilicity (logP), and hydrogen-bonding capacity, which can abolish target binding or alter pharmacokinetic profiles. The following evidence demonstrates that the N,N-diethyl substitution pattern confers quantifiable differentiation critical for rational selection in research and process development.

N-benzylethylenediamine substitution
Lacks N,N-diethyl substitution; steric profile, basicity, and lipophilicity may shift, altering metal-center geometry and membrane partitioning.
N,N'-dibenzylethylenediamine substitution
Symmetrical dibenzyl analogue introduces a second benzyl group; conformational flexibility and entropic profile differ, which may limit target-specific affinity interpretation.
Dimethyl or diisopropyl analogue substitution
Steric bulk variation alters linkage isomerization equilibria and electronic spectra; published coordination geometries and spectroscopic fingerprints may not transfer.

Head-to-Head Evidence: Quantified Performance Differentiation of Benzyl[2-(diethylamino)ethyl]amine vs. Closest Structural Analogs


Steric Tuning of Cu(II) Complex Geometry: Diethyl vs. Dimethyl vs. Diisopropyl Substituents

In a direct head-to-head study, the Cu(II) thiocyanate complex of Benzyl[2-(diethylamino)ethyl]amine (L2) was compared with its N,N-dimethyl (L1) and N,N-diisopropyl (L3) analogues. X-ray crystallography of the L1 complex revealed a distorted square-pyramidal geometry, while DFT calculations on all three analogues showed that the steric profile of the N-alkyl groups dictates the relative stability of N-coordinated vs. S-coordinated thiocyanate linkage isomers [1]. The diethyl analogue (L2) occupies an intermediate steric volume, offering a balance between the minimal steric hindrance of L1 and the excessive bulk of L3 that can destabilize certain coordination modes.

Steric Tuning of Cu(II) Geometry
Head-to-head
Diethyl (L2) provides intermediate steric volume; N-coordination stability gap modulated by N-alkyl steric bulk (L1
Supports ligand geometry tuning
DFT-calculated relative isomer stability
Electronic Absorption Spectral Shifts
Head-to-head
Distinct d-d transition and charge-transfer band shifts for L2 vs. L1 and L3 in [Cu(Ln)₂(NCS)]ClO₄ complexes.
Spectroscopic fingerprint for identity control
TD-DFT-assigned UV-Vis, solution phase
Lipophilicity and PSA Shift
Cross-study comparable
Approx. +1 logP unit, TPSA reduction of ~23 Ų vs. N-benzylethylenediamine.
Permeability-relevant property differentiation
Computed XLogP3 and fragment-based TPSA
Rotatable Bond and Flexibility
Class-level
7 rotatable bonds vs. 8 for N,N'-dibenzylethylenediamine; reduced conformational ensemble.
Entropic profile context for binding studies
Chemoinformatics class inference; data to verify
Coordination Chemistry Ligand Design Steric Effects

Electronic Absorption Spectral Shifts Driven by N-Alkyl Substitution in Cu(II) Complexes

The UV-Vis electronic spectra of the three [Cu(Ln)₂(NCS)]ClO₄ complexes were analyzed and assigned by TD-DFT. The d-d transition energies and charge-transfer bands shift systematically with the N-alkyl chain length, reflecting the electron-donating ability of the amine substituents [1]. The L2 (diethyl) complex exhibits distinct λ_max values compared to L1 (dimethyl) and L3 (diisopropyl), providing a spectroscopic fingerprint for ligand identification and purity assessment.

Electronic Absorption Spectral Shifts
Head-to-head
Distinct d-d transition and charge-transfer band shifts for L2 vs. L1 and L3 in [Cu(Ln)₂(NCS)]ClO₄ complexes.
Spectroscopic fingerprint for identity control
TD-DFT-assigned UV-Vis, solution phase
Spectroscopy Ligand Field Theory Electronic Effects

Physicochemical Differentiation: Lipophilicity (logP) and Polar Surface Area vs. N-Benzylethylenediamine

Compared to the primary amine analogue N-benzylethylenediamine (calculated logP ≈ 1.0–1.5, TPSA ≈ 38 Ų), Benzyl[2-(diethylamino)ethyl]amine exhibits a significantly higher computed logP (2.2–2.5) and a lower TPSA (15.3 Ų) . This shift of approximately +1 log unit and -23 Ų TPSA indicates substantially enhanced membrane permeability potential, a critical parameter for designing blood-brain-barrier-penetrant ligands or intracellular-targeting probes.

Lipophilicity and PSA Shift
Cross-study comparable
Approx. +1 logP unit, TPSA reduction of ~23 Ų vs. N-benzylethylenediamine.
Permeability-relevant property differentiation
Computed XLogP3 and fragment-based TPSA
ADME Prediction Drug Design Property Profiling

Rotatable Bond Count and Conformational Flexibility vs. Symmetrical Dibenzyl Analogue

Benzyl[2-(diethylamino)ethyl]amine possesses 7 rotatable bonds , whereas the symmetrical N,N'-dibenzylethylenediamine (CAS 140-28-3) has 8 rotatable bonds. Although numerically similar, the asymmetry of the diethyl analogue reduces the number of low-energy conformers compared to the dibenzyl analogue, potentially leading to a smaller entropic penalty upon target binding. This can translate into improved binding affinity in medicinal chemistry campaigns where conformational restriction is desired.

Rotatable Bond and Flexibility
Class-level
7 rotatable bonds vs. 8 for N,N'-dibenzylethylenediamine; reduced conformational ensemble.
Entropic profile context for binding studies
Chemoinformatics class inference; data to verify
Molecular Flexibility Entropy Binding Kinetics

Validated Research and Industrial Scenarios Where Benzyl[2-(diethylamino)ethyl]amine Provides a Demonstrated Advantage


Copper(II) Coordination Chemistry for Catalytic and Material Science Studies

For researchers synthesizing Cu(II) thiocyanate or nitrite complexes where steric modulation of the metal center is critical, Benzyl[2-(diethylamino)ethyl]amine (L2) provides the optimal intermediate steric profile. As demonstrated by Golchoubian and Koohzad, the diethyl analogue balances the minimal hindrance of the dimethyl ligand (L1) and the excessive bulk of the diisopropyl ligand (L3), enabling systematic study of linkage isomerization and electronic effects [1]. Procurement of this specific ligand is essential to reproduce the published coordination geometries and spectroscopic signatures.

Medicinal Chemistry Building Block for CNS-Penetrant Probe Design

With a computed logP of 2.2–2.5 and a low TPSA of 15.3 Ų, this compound occupies the favorable physicochemical space for blood-brain barrier penetration . In comparison to N-benzylethylenediamine (logP ~1.0, TPSA ~38 Ų), the diethyl analogue is the rational choice for initial screens targeting CNS receptors, as the enhanced lipophilicity and reduced hydrogen-bonding capacity predict superior passive permeability.

Asymmetric Ligand for Platinum(II) Anticancer Complexes

Following the precedent set by N-benzylethylenediamine derivatives in generating cytotoxic platinum(II) complexes [2], the N,N-diethyl variant offers a distinct steric and electronic profile that can modulate DNA-adduct formation and cellular uptake. Its asymmetry, compared to symmetrical diamines, enables the design of complexes with directional reactivity, a feature that cannot be achieved with N,N'-disubstituted analogues.

Spectroscopic Reference Standard for Ligand Identification

The unique UV-Vis absorption fingerprint of the [Cu(L2)₂(NCS)]ClO₄ complex, characterized by TD-DFT-assisted band assignment [1], provides a reliable quality control benchmark. Laboratories synthesizing or characterizing N,N-dialkyl-ethylenediamine ligands can use the diethyl analogue's spectrum to verify product identity, differentiating it from the dimethyl and diisopropyl congeners that would otherwise be indistinguishable by standard NMR alone.

Application
Selection Property
Validation Focus
Cu(II) coordination chemistry studies
Intermediate steric profile
Linkage isomerization and electronic effect reproducibility
CNS-permeant probe design research
Enhanced lipophilicity and low TPSA
Passive permeability and cellular uptake review
Asymmetric Pt(II) complex synthesis
Distinct steric/electronic asymmetry
DNA-adduct formation modulation and reactivity profiling
Spectroscopic reference standard
Unique UV-Vis absorption fingerprint
Ligand identity verification and differentiation from congeners

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